Beta-NADP-Dialdehyde sodium salt

Descripción

BenchChem offers high-quality Beta-NADP-Dialdehyde sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-NADP-Dialdehyde sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

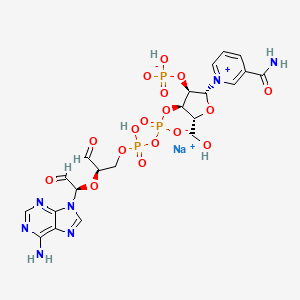

sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETRUFBYZPXUHH-TZGAIWHBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7NaO17P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Beta-NADP-Dialdehyde Sodium Salt: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Beta-NADP-Dialdehyde sodium salt, the periodate-oxidized derivative of β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP⁺). This document delves into the core chemical structure, physicochemical properties, and the mechanistic basis of its primary application as a highly specific affinity label for NADP⁺-dependent enzymes. Detailed experimental protocols for its synthesis, purification, and characterization are provided, alongside in-depth methodologies for its use in enzyme inhibition and affinity labeling studies. This guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and practical insights to effectively utilize this powerful tool in elucidating enzyme mechanisms and in the rational design of novel therapeutics.

Introduction: Unveiling Beta-NADP-Dialdehyde

Beta-NADP-Dialdehyde sodium salt, systematically named β-Nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt, is a reactive analog of the ubiquitous coenzyme β-NADP⁺.[1] The defining structural feature of this molecule is the conversion of the vicinal diol in the ribose moiety of the nicotinamide mononucleotide portion into a reactive dialdehyde through oxidative cleavage by periodate. This transformation is the cornerstone of its utility as a potent and specific tool in enzymology and drug discovery.

The rationale behind the synthesis of NADP-dialdehyde lies in the creation of a molecule that retains the overall structural recognition elements of the parent coenzyme, NADP⁺, allowing it to bind with high affinity to the active or allosteric sites of NADP⁺-dependent enzymes. However, the introduction of the electrophilic aldehyde functionalities transforms it from a simple binding partner into a reactive probe capable of forming covalent bonds with nucleophilic amino acid residues within the binding pocket, most commonly lysine.[1] This process, known as affinity labeling, provides an elegant method to irreversibly inactivate an enzyme and to identify and characterize its nucleotide-binding site.

Physicochemical Properties and Structure

The structural integrity of the adenine, pyrophosphate, and nicotinamide moieties of the parent NADP⁺ molecule is largely preserved in its dialdehyde derivative. The critical modification occurs at the 2' and 3' positions of the ribose linked to the nicotinamide ring.

Structure:

Caption: Structure of Beta-NADP-Dialdehyde.

Table 1: Physicochemical Properties of Beta-NADP-Dialdehyde Sodium Salt

| Property | Value | Source |

| Alternate Names | β-Nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt; 2',3'-dialdehyde NADP⁺ | [1] |

| CAS Number | 102281-43-6 | [1] |

| Molecular Formula | C₂₁H₂₆N₇NaO₁₇P₃ (representative) | [1] |

| Molecular Weight | 741.39 g/mol (free acid) | [1] |

| Appearance | White to slightly yellowish powder | |

| Solubility | Soluble in water and aqueous buffers. | |

| Stability | The dialdehyde derivative is less stable than the parent NADP⁺, particularly in solution. It should be prepared fresh or stored under specific conditions to minimize degradation. |

Spectroscopic Characterization:

-

UV-Vis Spectroscopy: The UV-Vis spectrum of NADP-dialdehyde is expected to be very similar to that of NADP⁺, exhibiting a characteristic absorption maximum at approximately 260 nm due to the adenine and nicotinamide chromophores. The successful oxidation can be indirectly monitored by observing the consumption of periodate, which absorbs at 222 nm.

-

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum of NADP-dialdehyde compared to NADP⁺ is the disappearance of the signals corresponding to the 2'- and 3'-protons of the nicotinamide ribose and the appearance of new signals in the aldehydic proton region (typically 9-10 ppm).

Synthesis and Purification

The synthesis of Beta-NADP-Dialdehyde sodium salt is achieved through the periodate oxidation of β-NADP⁺. This reaction selectively cleaves the C2'-C3' bond of the ribose moiety attached to the nicotinamide ring, which contains a vicinal diol.

Experimental Protocol: Synthesis of Beta-NADP-Dialdehyde Sodium Salt

-

Dissolution of β-NADP⁺: Dissolve β-NADP⁺ sodium salt in a suitable buffer, such as a 0.1 M sodium phosphate buffer at a neutral pH (e.g., pH 7.0). The concentration of NADP⁺ can typically be in the range of 10-20 mM.

-

Preparation of Sodium Periodate Solution: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. A slight molar excess of sodium periodate (e.g., 1.1 to 1.5 equivalents) is generally used.

-

Oxidation Reaction: Add the sodium periodate solution to the stirred β-NADP⁺ solution at 4°C in the dark to prevent photo-degradation. The reaction is typically allowed to proceed for 1-2 hours.

-

Quenching the Reaction: Quench the excess periodate by adding a small volume of ethylene glycol or glycerol and incubating for an additional 15-30 minutes at 4°C.

-

Purification: The resulting NADP-dialdehyde can be purified from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC). A common HPLC method involves a C18 column with a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent like acetonitrile. The fractions containing the NADP-dialdehyde are collected.

-

Lyophilization and Storage: The purified NADP-dialdehyde solution is lyophilized to obtain a stable powder. The powder should be stored desiccated at -20°C or below.

Caption: Mechanism of enzyme inactivation by Beta-NADP-Dialdehyde.

Applications in Research and Drug Development

The unique properties of Beta-NADP-Dialdehyde make it a valuable tool in several areas of biochemical and pharmaceutical research.

Identification of Active Site Residues

By covalently labeling an enzyme, NADP-dialdehyde allows for the identification of amino acid residues within the nucleotide-binding site. After irreversible inactivation and reduction, the modified protein can be subjected to proteolytic digestion, and the resulting peptides analyzed by mass spectrometry. The peptide fragment containing the covalently attached NADP analog can be identified, and the modified amino acid (typically lysine) can be pinpointed through sequencing. This information is invaluable for understanding the enzyme's structure-function relationship and for validating computational models of the active site.

Enzyme Inhibition Studies

NADP-dialdehyde can be used as a competitive inhibitor to study the kinetics of NADP⁺-dependent enzymes. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, kinetic parameters such as the inhibition constant (Kᵢ) can be determined. These studies provide quantitative insights into the affinity of the enzyme for the NADP⁺ analog and can help in the design of more potent and specific inhibitors.

Experimental Protocol: Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its substrate(s) in an appropriate assay buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of Beta-NADP-Dialdehyde in the same buffer.

-

Kinetic Measurements: In a multi-well plate or cuvettes, combine the enzyme, substrate(s), and varying concentrations of the inhibitor.

-

Initiate Reaction: Initiate the reaction by adding the final component (often the enzyme or a key substrate).

-

Monitor Reaction Progress: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence characteristic of the reaction product.

-

Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the data using methods such as the Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Drug Discovery and Design

In the context of drug development, NADP-dialdehyde can serve as a lead compound or a tool for target validation. By identifying and characterizing the NADP⁺-binding site of a therapeutically relevant enzyme, medicinal chemists can design small molecule inhibitors that mimic the binding of the adenine or nicotinamide portions of the coenzyme. Furthermore, the irreversible nature of the inhibition by NADP-dialdehyde can be exploited to develop covalent inhibitors, a class of drugs that can offer advantages in terms of potency and duration of action.

Stability and Storage

Beta-NADP-Dialdehyde is less stable than its parent compound, β-NADP⁺, especially in aqueous solutions. The aldehyde groups are susceptible to hydration and other side reactions. For optimal results, it is recommended to:

-

Store the lyophilized powder at -20°C or below, protected from light and moisture.

-

Prepare aqueous solutions fresh before each experiment.

-

If short-term storage of a solution is necessary, it should be kept on ice and used within a few hours.

-

The stability is also pH-dependent, with greater stability generally observed at neutral to slightly acidic pH.

Advantages and Limitations

Advantages:

-

High Specificity: Due to its close structural resemblance to the natural coenzyme, NADP-dialdehyde exhibits high specificity for NADP⁺-binding sites.

-

Covalent Modification: The ability to form a stable covalent bond allows for the irreversible inactivation of the target enzyme and facilitates the identification of active site residues.

-

Versatility: It can be used for a wide range of NADP⁺-dependent enzymes.

Limitations:

-

Instability: The dialdehyde is less stable than NADP⁺, requiring careful handling and storage.

-

Reactivity: The aldehyde groups can potentially react with other nucleophiles on the protein surface, although the high local concentration within the binding site favors specific labeling.

-

Size: As a relatively large molecule, it may not be suitable for all drug design applications where smaller inhibitors are desired.

Conclusion

Beta-NADP-Dialdehyde sodium salt is a powerful and versatile tool for the study of NADP⁺-dependent enzymes. Its ability to act as a specific affinity label provides an invaluable method for elucidating enzyme mechanisms, identifying active site residues, and guiding the rational design of novel inhibitors. By understanding its chemical properties, mechanism of action, and the appropriate experimental protocols, researchers can effectively leverage this compound to advance our understanding of fundamental biological processes and to accelerate the discovery of new therapeutic agents.

References

- Chan, R. L., & Carrillo, N. (1984). Affinity labeling of spinach ferredoxin-NADP+ oxidoreductase with periodate-oxidized NADP+. Archives of Biochemistry and Biophysics, 229(1), 340-347.

- Bezares, G., Eyzaguirre, J., & Hinrichs, M. V. (1988). Affinity labels as probes for the study of the nucleotide binding site of enzymes. Archivos de Biologia y Medicina Experimentales, 21(3-4), 375-382.

- Smith, R. M., Curnutte, J. T., & Babior, B. M. (1989). Affinity labeling of the cytosolic and membrane components of the respiratory burst oxidase by the 2',3'-dialdehyde derivative of NADPH. Evidence for a cytosolic location of the nucleotide-binding site in the resting cell. The Journal of Biological Chemistry, 264(4), 1958-1962.

- King, M. M., & Colman, R. F. (1983). Affinity labeling of nicotinamide adenine dinucleotide dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivative of adenosine 5'-diphosphate. Evidence for the formation of an unusual reaction product. Biochemistry, 22(7), 1656-1665.

- Dallocchio, F., Negrini, R., Signorini, M., & Rippa, M. (1976). Identification of the chemical groups involved in the binding of periodate-oxidized NADP+ to 6-phosphogluconate dehydrogenase. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 629-634.

- Takasugi, S., Ishida, K., Takeshige, K., & Minakami, S. (1989). Effect of 2',3'-dialdehyde NADPH on activation of superoxide-producing NADPH oxidase in a cell-free system of pig neutrophils. Journal of Biochemistry, 105(2), 155-157.

- Lark, R. H., & Colman, R. F. (1986). Reaction of the 2',3'-dialdehyde derivative of NADPH at a nucleotide site of bovine liver glutamate dehydrogenase. The Journal of Biological Chemistry, 261(23), 10659-10666.

- Dallocchio, F., Negrini, R., Signorini, M., & Rippa, M. (1976). Identification of the chemical groups involved in the binding of periodate-oxidized NADP+ to 6-phosphogluconate dehydrogenase. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 629-634.

Sources

Periodate-Oxidized NADP (oNADP): A Technical Guide to Its Mechanism and Application as a Covalent Affinity Probe

This guide provides an in-depth exploration of periodate-oxidized Nicotinamide Adenine Dinucleotide Phosphate (oNADP), a critical tool for researchers in enzymology and drug development. We will dissect its mechanism of action as a highly specific affinity label for NADP-dependent enzymes, moving from fundamental chemical principles to practical, field-proven experimental protocols.

Part 1: The Foundation - Understanding NADP+ and Periodate Chemistry

To appreciate the utility of oNADP, one must first understand its parent molecule, NADP+, and the specific chemical transformation that renders it a powerful enzymatic probe.

The Biological Role of NADP+/NADPH

Nicotinamide Adenine Dinucleotide Phosphate (NADP+) and its reduced form, NADPH, constitute a fundamental redox couple essential for a vast range of anabolic reactions.[1] Unlike the NAD+/NADH couple, which is primarily involved in catabolic pathways to generate ATP, the NADP+/NADPH system is the principal source of reducing equivalents for biosynthetic processes such as fatty acid and cholesterol synthesis.[2][3] Furthermore, NADPH is the critical cofactor for antioxidant systems, including the glutathione reductase pathway, which protects cells from damage by reactive oxygen species (ROS).[2][4] The enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, is a primary producer of cellular NADPH.[4][5][6]

The Chemistry of Periodate Oxidation

Sodium meta-periodate (NaIO₄) is a mild yet highly specific oxidizing agent used to cleave the bond between two adjacent carbon atoms that each bear a hydroxyl group (a vicinal diol or cis-glycol).[7][8] This reaction, known as the Malaprade reaction, breaks the C-C bond and converts the two hydroxyl groups into highly reactive aldehyde groups.[7][9] The selectivity of periodate for cis-diols is crucial, as it allows for the targeted modification of specific molecules like the ribose sugar moiety in nucleotides, which contains the necessary C2'-C3' vicinal diol.[8][10]

Synthesis of Periodate-Oxidized NADP (oNADP)

The synthesis of oNADP (also referred to as 2',3'-dialdehyde NADP+) is a direct application of periodate chemistry. Treatment of NADP+ with NaIO₄ selectively targets the cis-diol on the ribose ring attached to the adenine portion of the molecule. The C2'-C3' bond is cleaved, uncoupling the ring and generating two aldehyde moieties.[11][12] This structural modification is the key to its function as an inhibitor.

Diagram: Synthesis of oNADP

Caption: Chemical conversion of NADP+ to oNADP via periodate oxidation.

Part 2: The Core Mechanism of Action - Covalent Inactivation

oNADP functions as an affinity label, a class of inhibitors that first bind reversibly to an enzyme's active site due to structural similarity to the natural substrate or cofactor, and then react covalently with a nearby amino acid residue, leading to irreversible inactivation.

The Two-Step Inactivation Process

The inactivation of NADP-dependent enzymes by oNADP is a sequential process involving initial reversible binding followed by covalent modification.[11]

-

Step 1: Reversible Binding & Competitive Inhibition: Due to its structural resemblance to NADP+, oNADP initially binds to the enzyme's NADP+ binding site.[13] This forms a reversible enzyme-inhibitor complex (E-I). During this phase, oNADP acts as a competitive inhibitor, as its binding can be prevented by the presence of a high concentration of the natural cofactor, NADP+, or the substrate, NADPH.[11] This competitive protection is a hallmark of a true affinity label, confirming that the modification occurs specifically at the target binding site.

-

Step 2: Covalent Modification (Schiff Base Formation): Once bound within the active site, one of the highly reactive aldehyde groups of oNADP is positioned in close proximity to a nucleophilic amino acid residue. In virtually all documented cases, this residue is the ε-amino group of a lysine.[12][13][14] The primary amine of lysine attacks the aldehyde, forming a covalent but reversible imine linkage, commonly known as a Schiff base.[14][15] The formation of this covalent adduct (E-I*) is what leads to the progressive loss of enzyme activity.

Stabilizing the Adduct for Irreversible Inactivation

While the Schiff base formation causes inactivation, the bond itself can be hydrolyzed, leading to potential reactivation of the enzyme. To create a stable, irreversible linkage for downstream analytical applications, the Schiff base is reduced using a mild reducing agent, typically sodium borohydride (NaBH₄).[13][14] This reduction converts the imine to a stable secondary amine bond, permanently locking the oNADP molecule onto the enzyme.[14] Using a tritiated form of the reducing agent, such as sodium borohydride [³H] (NaB³H₄), allows for the introduction of a radioactive tag, which is invaluable for identifying the modified protein and peptide fragment.[12]

Diagram: Mechanism of Enzyme Inactivation by oNADP

Caption: The two-step mechanism of enzyme inactivation by oNADP.

Part 3: Applications in Enzyme Research

The unique properties of oNADP make it an exceptional tool for identifying and characterizing the cofactor binding sites of NADP-dependent enzymes.

Case Study: Ferredoxin-NADP+ Oxidoreductase

Research on spinach ferredoxin-NADP+ oxidoreductase demonstrated that oNADP caused a time-dependent and saturable inactivation of the enzyme.[11] The natural cofactor, NADP+, provided complete protection against this inactivation, confirming the modification occurred at the active site. Using radiolabeled oNADP, researchers determined a binding stoichiometry of approximately 1 mole of oNADP per mole of enzyme was sufficient for complete inactivation.[11] Subsequent studies successfully used this affinity labeling to isolate and sequence the modified peptide, definitively identifying a specific lysine residue (Lys-244 in the spinach enzyme) as the site of covalent attachment.[12]

Case Study: Glucose 6-Phosphate Dehydrogenase (G6PD)

oNADP was shown to be a potent inhibitor of G6PD from Candida utilis.[13] The inactivation process followed the classic two-step mechanism. Incubation of the enzyme with oNADP led to a reversible inactivation, which became irreversible upon treatment with sodium borohydride.[13] This work confirmed that a critical lysine residue within the NADP+ binding site is essential for the enzyme's catalytic activity.[13]

Quantitative Data Summary

The interaction of oNADP with various enzymes can be quantified to understand the efficiency of binding and inactivation.

| Enzyme | Organism | Stoichiometry (oNADP:Enzyme) | Key Residue Modified | Reference |

| Ferredoxin-NADP+ Oxidoreductase | Spinach | ~0.85 : 1 | Lysine | [11] |

| Glucose 6-Phosphate Dehydrogenase | Candida utilis | Not specified | Lysine | [13] |

| 6-Phosphogluconate Dehydrogenase | Candida utilis | Not specified | Lysine | [14] |

Part 4: Experimental Protocols and Methodologies

The following protocols are generalized workflows. Researchers must optimize concentrations, incubation times, and buffer conditions for their specific enzyme of interest.

Protocol: Preparation and Purification of oNADP

Self-Validation: The success of this protocol is validated by observing the loss of the characteristic NADP+ absorbance peak and confirming the presence of aldehyde groups through chemical assays.

-

Dissolution: Dissolve NADP+ in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0) to a final concentration of ~10 mM.

-

Oxidation: Add an equimolar amount of sodium meta-periodate (NaIO₄). Protect the reaction from light by wrapping the vessel in aluminum foil.[7]

-

Incubation: Incubate for 60 minutes at room temperature with gentle stirring.

-

Quenching: Terminate the reaction by adding a small excess of ethylene glycol to consume any remaining periodate. Incubate for an additional 15 minutes.

-

Purification: The resulting oNADP solution can be purified from salts and reactants by dialysis against the desired experimental buffer or through size-exclusion chromatography.

-

Quantification: Determine the concentration of oNADP spectrophotometrically. The product will have a distinct UV spectrum compared to the starting NADP+.

Protocol: Enzyme Inactivation Kinetics Assay

Self-Validation: A time-dependent loss of activity that is protected by the presence of excess NADP+ validates that the inactivation is specific to the cofactor binding site.

-

Preparation: Prepare reaction mixtures containing the target enzyme in a suitable buffer (e.g., Tris-HCl, HEPES) at a constant temperature.

-

Initiation: Start the inactivation reaction by adding a known concentration of oNADP. A typical range might be 50-500 µM, depending on the enzyme.

-

Time Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the inactivation mixture.

-

Activity Measurement: Immediately dilute the aliquots into an assay mixture containing the substrates for the enzyme (e.g., for G6PD, this would be glucose-6-phosphate and NADP+) and measure the initial reaction rate (V₀). The dilution effectively stops the inactivation process.

-

Control Reactions:

-

No Inhibitor Control: An identical reaction mixture without oNADP to measure 100% activity.

-

Protection Control: A reaction mixture pre-incubated with a saturating concentration of NADP+ or NADPH before the addition of oNADP. A lack of inactivation confirms site-specific modification.

-

-

Data Analysis: Plot the logarithm of the remaining enzyme activity versus time. A linear plot indicates pseudo-first-order kinetics.

Protocol: Affinity Labeling and Identification of Modified Residue

Self-Validation: The identification of a single, specifically radiolabeled peptide after digestion and chromatography validates the specificity of the labeling reaction.

-

Inactivation: Incubate the enzyme with oNADP until a significant loss of activity is achieved (>90%).

-

Reduction: Add a molar excess of NaB³H₄ (tritiated sodium borohydride) to the mixture to irreversibly and radioactively label the modified enzyme. Allow the reaction to proceed for 30 minutes.

-

Removal of Reagents: Remove excess oNADP and NaB³H₄ by extensive dialysis or gel filtration.

-

Denaturation and Digestion: Denature the labeled protein (e.g., with urea) and digest it into smaller peptide fragments using a specific protease like trypsin.

-

Peptide Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identification: Collect fractions and measure the radioactivity in each using liquid scintillation counting. The fraction(s) containing the radioactive peak correspond to the oNADP-modified peptide.

-

Sequencing: Analyze the radioactive peptide fraction by Edman degradation or mass spectrometry to determine its amino acid sequence and identify the modified lysine residue.[12]

Diagram: Experimental Workflow for Affinity Labeling

Caption: Workflow for identifying active site residues using oNADP.

Conclusion

Periodate-oxidized NADP is a powerful and specific affinity label that has been instrumental in elucidating the structure and function of NADP-dependent enzymes. Its mechanism of action, a well-defined two-step process of reversible binding followed by covalent Schiff base formation, allows for the targeted modification of essential lysine residues within the cofactor binding site. The ability to create a stable, irreversible adduct with a radiolabel provides a robust method for pinpointing the exact location of modification within the protein's primary structure. For researchers in basic science and drug development, mastering the application of oNADP provides a direct and effective strategy for probing the active sites of a critical class of metabolic enzymes.

References

-

Chan, R. L., Carrillo, N., & Vallejos, R. H. (1985). Affinity Labeling of Spinach ferredoxin-NADP+ Oxidoreductase With Periodate-Oxidized .... Archives of Biochemistry and Biophysics. [Link]

-

Bellini, T., Signorini, M., Dallocchio, F., & Rippa, M. (1979). Affinity labelling of the NADP+-binding site of glucose 6-phosphate dehydrogenase from Candida utilis. Biochemical Journal. [Link]

-

Chan, R. L., Carrillo, N., & Vallejos, R. H. (1985). Isolation and sequencing of an active-site peptide from spinach ferredoxin-NADP+ oxidoreductase after affinity labeling with periodate-oxidized NADP+. Archives of Biochemistry and Biophysics. [Link]

-

Dallocchio, F., Signorini, M., & Rippa, M. (1976). Identification of the chemical groups involved in the binding of periodate-oxidized NADP+ to 6-phosphogluconate dehydrogenase. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]

-

Bailey, J. M., & Colman, R. F. (1985). Affinity labeling of NADP+-specific isocitrate dehydrogenase by a new fluorescent nucleotide analog, 2-[(4-bromo-2,3-dioxobutyl)thio]-1,N6-ethenoadenosine 2',5'-bisphosphate. Biochemistry. [Link]

-

Kuninobu, K., & Nishiyama, T. (1981). Covalent modification of proteins by metabolites of NAD+. Journal of Biological Chemistry. [Link]

-

Stanton, R. C. (2013). Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival. IUBMB Life. [Link]

-

Wikipedia. (2024). Sodium periodate. Wikipedia. [Link]

-

Gomez-Manzo, S., et al. (2016). Studies of glucose-6-phosphate dehydrogenase. Open Research Repository. [Link]

-

Kotaka, M., et al. (2022). Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia. (2024). Nicotinamide adenine dinucleotide phosphate. Wikipedia. [Link]

-

Untold Science Stories. (2019). Periodate Oxidation mechanisms & trick. YouTube. [Link]

-

Yang, Y., & Sauve, A. A. (2016). NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism. Antioxidants & Redox Signaling. [Link]

-

Canto, C., Menzies, K. J., & Auwerx, J. (2015). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Cell Metabolism. [Link]

Sources

- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of glucose-6-phosphate dehydrogenase [openresearch-repository.anu.edu.au]

- 6. Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Sodium periodate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Affinity labeling of spinach ferredoxin-NADP+ oxidoreductase with periodate-oxidized NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and sequencing of an active-site peptide from spinach ferredoxin-NADP+ oxidoreductase after affinity labeling with periodate-oxidized NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Identification of the chemical groups involved in the binding of periodate-oxidized NADP+ to 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Covalent modification of proteins by metabolites of NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Beta-NADP-Dialdehyde in Enzyme Inhibition Studies: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Beta-Nicotinamide Adenine Dinucleotide Phosphate, 2',3'-dialdehyde (β-NADP-dialdehyde), a pivotal tool in the study of enzyme kinetics and active site characterization. We will delve into the chemical synthesis and properties of this affinity label, elucidate its mechanism of action as an irreversible inhibitor, and provide detailed, field-proven protocols for its application in enzyme inhibition studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage β-NADP-dialdehyde for the characterization of NADP⁺-dependent enzymes and the discovery of novel therapeutic agents. We will emphasize the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

Introduction: The Power of Affinity Labeling

The intricate dance between an enzyme and its substrate is fundamental to virtually all biological processes. Understanding the architecture of an enzyme's active site is paramount for elucidating its mechanism of action and for the rational design of therapeutic inhibitors.[1] Affinity labeling is a powerful technique that allows for the specific and covalent modification of an amino acid residue within a ligand-binding site.[2][3] An affinity label is a molecule that is structurally similar to the enzyme's natural substrate or cofactor, allowing it to bind with high affinity to the active site. However, unlike a true substrate, the affinity label carries a reactive functional group that forms a covalent bond with a nearby amino acid residue, permanently inactivating the enzyme.[2][3]

β-NADP-dialdehyde is a classic example of an affinity label designed to target the nucleotide-binding site of NADP⁺-dependent enzymes.[4] Its structural resemblance to NADP⁺ ensures its specific binding to the active site, while the reactive dialdehyde moiety facilitates the covalent modification of a key amino acid residue, typically a lysine.[4] This targeted and irreversible inhibition makes β-NADP-dialdehyde an invaluable tool for:

-

Identifying active site residues.

-

Elucidating the enzyme's catalytic mechanism.

-

Screening for and characterizing novel inhibitors.

-

Probing the structure-function relationships of NADP⁺-dependent enzymes.

This guide will provide a comprehensive overview of the theory and practice of using β-NADP-dialdehyde in enzyme inhibition studies, empowering researchers to confidently apply this technique in their own laboratories.

The Chemistry of β-NADP-Dialdehyde: From Synthesis to Reactivity

Synthesis of β-NADP-Dialdehyde via Periodate Oxidation

The synthesis of β-NADP-dialdehyde is achieved through the selective oxidation of the ribose moiety of β-NADP⁺ using sodium periodate (NaIO₄). This reaction cleaves the vicinal diol at the 2' and 3' positions of the ribose ring, yielding the corresponding 2',3'-dialdehyde derivative.

Reaction Scheme:

β-NADP⁺ + NaIO₄ → β-NADP-dialdehyde + NaIO₃ + H₂O

The aldehyde groups are highly reactive and are the key to the inhibitory action of the molecule.

Diagram of the Synthesis of β-NADP-Dialdehyde:

Caption: Synthesis of β-NADP-dialdehyde.

Purification and Characterization

Purification of the synthesized β-NADP-dialdehyde is crucial to remove unreacted NADP⁺, periodate, and iodate. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile in an aqueous buffer, such as phosphoric acid, to achieve separation.[5]

Characterization of the purified product is essential to confirm its identity and purity. This can be accomplished using:

-

UV-Vis Spectroscopy: To determine the concentration of the nucleotide.

-

¹H, ¹³C, and ³¹P NMR Spectroscopy: To confirm the structure of the dialdehyde and the integrity of the rest of the molecule.[6][7][8]

-

Mass Spectrometry: To verify the molecular weight of the product.[9]

A quantitative analysis of the aldehyde content can also be performed to assess the efficiency of the oxidation reaction.[10]

Mechanism of Enzyme Inhibition: A Two-Step Process

The inhibition of enzymes by β-NADP-dialdehyde is a time-dependent process that occurs in two distinct steps:

-

Reversible Binding: Initially, the β-NADP-dialdehyde molecule binds non-covalently to the NADP⁺ binding site of the enzyme, forming a reversible enzyme-inhibitor complex (E-I). This binding is driven by the structural similarity between the inhibitor and the natural cofactor.

-

Irreversible Covalent Modification: Once bound, the reactive aldehyde groups of the inhibitor are positioned in close proximity to a nucleophilic amino acid residue, typically the ε-amino group of a lysine. This leads to the formation of a Schiff base, a covalent bond that irreversibly inactivates the enzyme (E-I*).

To stabilize this Schiff base linkage for subsequent analysis, it is often reduced using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). Sodium cyanoborohydride is the reagent of choice because it selectively reduces the imine of the Schiff base without reducing the aldehyde groups of unreacted inhibitor molecules.[11]

Diagram of the Inhibition Mechanism:

Sources

- 1. scispace.com [scispace.com]

- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Isolation and sequencing of an active-site peptide from spinach ferredoxin-NADP+ oxidoreductase after affinity labeling with periodate-oxidized NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-, 13C-, 31P-NMR studies and conformational analysis of NADP+, NADPH coenzymes and of dimers from electrochemical reduction of NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (ISMRM 2014) Detection of cerebral NAD + by in vivo 1 H NMR spectroscopy [archive.ismrm.org]

- 9. Rapid quantitation of NAD+/NADH and NADPH/NADP+ with mass spectrometry by using calibration constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde content of dialdehyde cellulose determined via nitrate analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 11. Inhibition of adenylate cyclase by the 2',3'-dialdehyde of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of β-Nicotinamide Adenine Dinucleotide Phosphate-Dialdehyde

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of β-NADP-dialdehyde from its parent molecule, β-NADP. This guide moves beyond a simple recitation of steps to explain the core chemical principles, the rationale behind procedural choices, and the self-validating checks necessary to ensure the synthesis of a high-purity, active compound for downstream applications.

Foundational Principles: The 'Why' of Periodate Oxidation

The synthesis of β-NADP-dialdehyde, a potent affinity label for nucleotide-binding proteins, hinges on a highly selective chemical reaction: the periodate oxidation of a cis-diol.[1] β-NADP possesses a ribose sugar moiety containing a vicinal diol (hydroxyl groups on adjacent carbons, C2' and C3') in a cis-conformation. This specific spatial arrangement is the exclusive target for cleavage by an oxidizing agent like sodium periodate (NaIO₄).

1.1 The Mechanism of Action

The core of the synthesis is the Malapradian periodate oxidation. The process unfolds as follows:

-

Cyclic Ester Formation: The periodate ion attacks the cis-diol of the ribose ring, forming a cyclic periodic ester intermediate. This step is the reason for the reaction's high specificity; trans-diols react at a negligible rate.

-

Oxidative Cleavage: This unstable intermediate rapidly decomposes, leading to the cleavage of the carbon-carbon bond between the C2' and C3' positions.[2][3][4]

-

Dialdehyde Formation: The oxidation of the hydroxyl groups results in the formation of two aldehyde groups, effectively opening the ribose ring.[4] The rest of the NADP molecule, including the functionally critical nicotinamide and adenine rings, remains intact.

This elegant transformation converts the stable NADP molecule into a reactive derivative capable of covalently modifying proteins.[5]

Caption: Fig 1. Chemical pathway of β-NADP oxidation.

A Validated Protocol for Synthesis

This section details a robust, step-by-step methodology for the synthesis of β-NADP-dialdehyde. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

2.1 Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| β-NADP, Sodium Salt | ≥95% Purity | Sigma-Aldrich | Ensure high purity to avoid side reactions. |

| Sodium (meta)periodate | ACS Reagent Grade | Fisher Scientific | Store desiccated and protected from light. |

| Ethylene Glycol | Anhydrous | VWR | Used to quench the reaction. |

| Ethanol, Absolute | 200 Proof | Decon Labs | Chilled to -20°C for precipitation. |

| Deionized Water | 18.2 MΩ·cm | Milli-Q System | Critical for all solution preparations. |

| pH Meter | --- | --- | Calibrated daily. |

| Spectrophotometer | --- | --- | For concentration and purity assessment. |

| Magnetic Stirrer & Stir Bar | --- | --- | --- |

| Centrifuge (refrigerated) | --- | --- | Capable of >10,000 x g. |

| Amber vials/flasks | --- | --- | Protects light-sensitive reagents. |

2.2 Step-by-Step Synthesis Workflow

The entire procedure must be performed in low-light conditions or using amber-colored glassware, as periodate is light-sensitive.

-

Preparation of Reactants (Trustworthiness Checkpoint 1):

-

Accurately prepare a 10-20 mM solution of β-NADP in cold, deionized water. For example, to make 10 mL of a 15 mM solution, dissolve 116.5 mg of β-NADP sodium salt (MW ~767 g/mol , check lot-specific value) in 10 mL of water.

-

Prepare a fresh, equimolar solution of sodium periodate (NaIO₄). For a 1:1 reaction, prepare a 15 mM NaIO₄ solution by dissolving 32.1 mg in 10 mL of water. A slight molar excess (e.g., 1.1 equivalents) of periodate can be used to drive the reaction to completion.

-

Causality: Working with cold solutions minimizes potential degradation of the NADP molecule. Freshly prepared periodate solution ensures maximum oxidative capacity.

-

-

Initiation of Oxidation Reaction:

-

Place the β-NADP solution in an amber vial on a magnetic stirrer in a dark environment (e.g., a cold room or covered with aluminum foil).

-

Slowly add the sodium periodate solution dropwise to the stirring β-NADP solution.

-

Causality: A slow, controlled addition prevents localized high concentrations of the oxidant, ensuring a more uniform and specific reaction.

-

-

Incubation:

-

Allow the reaction to proceed for 60-90 minutes at 4°C with continuous, gentle stirring.[6] The reaction can also be run at room temperature for a shorter duration (e.g., 30-45 minutes), but cold conditions are often preferred to enhance stability.

-

Causality: The incubation time is a critical parameter. Insufficient time leads to incomplete conversion, while excessive time can risk over-oxidation or degradation of the product, although this reaction is generally clean.

-

-

Quenching the Reaction (Trustworthiness Checkpoint 2):

-

Terminate the oxidation by adding a small volume (e.g., 1/10th of the reaction volume) of ethylene glycol. A 2- to 3-fold molar excess relative to the initial periodate is sufficient.

-

Incubate for an additional 10-15 minutes at the same temperature.

-

Causality: Ethylene glycol contains a cis-diol and is used as a sacrificial substrate to consume any unreacted periodate, immediately halting the primary reaction.[6][7] This is a critical self-validating step to prevent unwanted modification of downstream biomolecules.

-

-

Purification by Precipitation:

-

Add 3 volumes of ice-cold absolute ethanol to the reaction mixture.

-

Incubate at -20°C for at least 2 hours (overnight is acceptable) to allow the β-NADP-dialdehyde to precipitate.

-

Pellet the product by centrifugation at ~12,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the iodate byproduct, quenched periodate, and excess ethylene glycol.

-

Wash the pellet once with cold 70-80% ethanol to remove residual salts, and re-centrifuge.

-

Dry the pellet under a gentle stream of nitrogen or in a vacuum desiccator. Do not over-dry.

-

Caption: Fig 2. Experimental workflow for synthesis.

Characterization and Quality Control

Synthesizing the molecule is only half the battle; verifying its identity, concentration, and purity is paramount.

3.1 Spectrophotometric Analysis

The primary method for quantification is UV spectrophotometry. The adenine base provides a strong, characteristic absorbance peak.

-

Procedure: Resuspend the purified, dried pellet in a known volume of appropriate buffer (e.g., 50 mM HEPES, pH 7.5). Measure the absorbance at 259 nm.

-

Concentration Calculation: Use the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADP at 259 nm and neutral pH is 18,000 M⁻¹cm⁻¹. This value is assumed to be unchanged upon oxidation of the ribose.

-

Concentration (M) = Absorbance at 259 nm / 18,000

-

3.2 Purity Assessment

-

Absorbance Ratio: A simple and effective purity check is the A₂₅₉/A₂₈₀ ratio. For high-purity nucleic acids and their derivatives, this ratio should be approximately 2.0. A significantly lower ratio may indicate protein contamination.

-

HPLC Analysis: For the most rigorous purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[8] It can effectively separate the starting material (β-NADP) from the product (β-NADP-dialdehyde) and any degradation products. The dialdehyde product will typically have a slightly different retention time than the parent NADP.

3.3 Functional Verification: Aldehyde Content

While spectrophotometry confirms the presence of the nucleotide, it does not confirm the successful creation of the reactive aldehyde groups. A titration method can be employed for this.

-

Principle: The aldehyde groups react with hydroxylamine hydrochloride to form an oxime, releasing an equivalent amount of hydrochloric acid (HCl).[9] This released acid can be titrated with a standardized NaOH solution to quantify the aldehyde content.[10] This is an advanced characterization step typically performed during initial protocol validation.

| Parameter | Method | Expected Result | Rationale for Check |

| Concentration | UV Absorbance at 259 nm | Dependent on resuspension volume | Essential for accurate use in downstream assays. |

| Purity | A₂₅₉/A₂₈₀ Ratio | ~2.0 | Checks for proteinaceous contaminants. |

| Purity | RP-HPLC | Single major peak | Confirms homogeneity and absence of starting material. |

| Functionality | Hydroxylamine Titration | ~2 moles of aldehyde per mole of NADP | Validates the successful oxidative cleavage. |

Storage, Stability, and Application

4.1 Storage and Handling

β-NADP-dialdehyde is less stable than its parent molecule, particularly in solution.

-

Solid Form: Store the lyophilized or dried powder at -20°C or -80°C under dessication.

-

In Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. The aldehyde groups are susceptible to hydrolysis and other reactions, especially at non-neutral pH.

4.2 Primary Application: Affinity Labeling

The synthesized β-NADP-dialdehyde serves as a powerful tool for identifying and studying NADP(H)-binding proteins.[5] The two aldehyde groups can react with primary amine groups (the ε-amino group of lysine residues) within the enzyme's nucleotide-binding site to form a Schiff base. This covalent bond effectively and irreversibly inactivates the enzyme. This complex can be further stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), trapping the enzyme-inhibitor complex for further analysis, such as peptide mapping or mass spectrometry, to identify the specific lysine residue involved in binding.

References

- Colman, R. F. (1983). Affinity labels as probes for the study of the nucleotide binding site of enzymes. Archivos de Biología y Medicina Experimentales, 16(3-4), 301-309.

- Smith, R. M., Curnutte, J. T., & Babior, B. M. (1989). Affinity labeling of the cytosolic and membrane components of the respiratory burst oxidase by the 2',3'-dialdehyde derivative of NADPH. Evidence for a cytosolic location of the nucleotide-binding site in the resting cell. The Journal of Biological Chemistry, 264(4), 1958–1962.

- Shahi, N., Min, B., Sapkota, B. B., & Rangari, V. (2018). Periodate oxidation conditions used for the synthesis of dialdehyde cellulose and corresponding degree of oxidation (DO).

- Sigma-Aldrich. (n.d.). Performing a Purification of NADP+-dependent dehydrogenases and other enzymes with affinity for NADP+ Using 2'5' ADP Sepharose 4B and Red Sepharose CL-6B. Sigma-Aldrich.

- Sillero, M. A., & Sillero, A. (2018). Preparation of gold nanoparticles using polysaccharide dialdehydes and study of their catalytic activity.

- Johansson, L., et al. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. Polymers, 16(3), 395.

- Alasmi, A., & Merza, J. (2017).

- King, M. M., & Colman, R. F. (1983). Affinity labeling of nicotinamide adenine dinucleotide dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivative of adenosine 5'-diphosphate. Evidence for the formation of an unusual reaction product. Biochemistry, 22(7), 1656–1665.

- The Organic Chemistry Tutor. (2021, January 4).

- Muruganandam, G., et al. (1997). Spectroscopic and kinetic characterization of nonenzymic and aldose reductase mediated covalent NADP-glycolaldehyde adduct formation. The Journal of Biological Chemistry, 272(14), 8990-8997.

- Arndt, S., et al. (2020). A production process for dialdehyde carbohydrates.

- Gritsenko, O. M., & Gromova, E. S. (2000). Periodate oxidation in chemistry of nucleic acids: Dialdehyde derivatives of nucleosides, nucleotides, and oligonucleotides (Review). Russian Journal of Bioorganic Chemistry, 26, 429–449.

- King, M. M., & Colman, R. F. (1983). Affinity labeling of nicotinamide adenine dinucleotide-dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivative of adenosine 5'-diphosphate. Evidence for the formation of an unusual reaction product. Biochemistry, 22(7), 1656-1665.

- Dillingham, C. M., et al. (2012). Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells. Journal of Biological Chemistry, 287(4), 2675-2685.

- Unnikrishnan, A., et al. (2005). A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals, 48(10), 711-721.

- Mardad, I., et al. (2013). Purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from saline strain Idiomarina loihiensis. Advances in Enzyme Research, 1(2), 23-31.

- Chen, Y., et al. (2018). Synthesis and characterization of dialdehyde cellulose/ silver composites by microwave-assisted hydrothermal method. BioResources, 13(3), 6334-6346.

- Grivas, V., & Veskoukis, A. S. (2013). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Journal of Pharmaceutical and Biomedical Analysis, 77, 107-115.

- Siripong, P., et al. (2024). Synthesis of Carboxylate-Dialdehyde Cellulose to Use as a Component in Composite Thin Films for an Antibacterial Material in Wound Dressing. ACS Omega, 9(44), 48108-48120.

- Li, J., et al. (2019). PREPARATION OF WATER-SOLUBLE DIALDEHYDE NANOCELLULOSES BY PERIODATE OXIDATION UNDER MICROWAVE IRRADIATION. Cellulose Chemistry and Technology, 53(3-4), 247-255.

- He, H., & Johnson, J. L. (2003). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 322(1), 132-137.

Sources

- 1. biologiachile.cl [biologiachile.cl]

- 2. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Affinity labeling of the cytosolic and membrane components of the respiratory burst oxidase by the 2',3'-dialdehyde derivative of NADPH. Evidence for a cytosolic location of the nucleotide-binding site in the resting cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. confer.cz [confer.cz]

- 7. A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 10. pubs.acs.org [pubs.acs.org]

Understanding the reactivity of the dialdehyde group in Beta-NADP-Dialdehyde

An In-Depth Technical Guide to the Reactivity and Application of β-NADP-Dialdehyde

Introduction: The Unique Potential of a Modified Coenzyme

Nicotinamide adenine dinucleotide phosphate (NADP) is a cornerstone coenzyme in cellular metabolism, acting as a critical electron carrier in a vast array of anabolic and redox-balancing reactions.[1][2][3] Its structure, featuring two nucleotides joined by a pyrophosphate bridge, provides a scaffold for enzymatic recognition and catalytic activity.[2][4] However, through targeted chemical modification, this ubiquitous coenzyme can be transformed into a powerful tool for probing enzyme structure and function.

This guide focuses on one such modification: the creation of β-Nicotinamide adenine dinucleotide phosphate, periodate oxidized, commonly known as β-NADP-Dialdehyde or oNADP.[5][6] This derivative is synthesized by the periodate-mediated oxidation of the ribose moiety connected to the nicotinamide ring. This reaction cleaves the C2'-C3' bond of the ribose, converting the vicinal diols into a highly reactive dialdehyde group.[7] While the core structure recognizable by NADP-dependent enzymes is largely preserved, the introduction of these aldehyde functionalities transforms the molecule into a potent affinity label—a reagent designed to specifically bind to an enzyme's active site and form a stable, covalent bond.

Understanding the unique reactivity of this dialdehyde group is paramount for its successful application in drug development, enzyme mechanism studies, and proteomics. This guide provides a comprehensive exploration of the chemical principles governing β-NADP-Dialdehyde's reactivity, detailed protocols for its use, and insights into the interpretation of experimental outcomes.

Section 1: Synthesis and Structural Characteristics

The conversion of β-NADP+ to its dialdehyde derivative is a classic example of the Malaprade reaction, which involves the oxidative cleavage of a vicinal diol by periodate.[8]

Caption: Periodate oxidation of the NADP+ ribose moiety.

The reaction proceeds through a cyclic periodate ester intermediate, resulting in the scission of the carbon-carbon bond and the formation of two aldehyde groups.[8][9] This structural change is critical, as the resulting open-ring dialdehyde is conformationally flexible and electrophilic, primed for reaction with nucleophilic residues within a protein.

Key Structural Features

-

Molecular Formula: C₂₁H₂₆N₇O₁₇P₃[5]

-

Spectroscopic Properties: The destruction of the ribose ring and the introduction of carbonyl groups can be monitored spectroscopically. While the core adenine and nicotinamide absorbances remain, changes in the UV spectrum may be observed upon reaction. The aldehydic protons introduce characteristic signals in the 9-10 ppm region of a ¹H NMR spectrum.[11][12]

Protocol: Synthesis and Purification of β-NADP-Dialdehyde

This protocol is adapted from general methods for periodate oxidation of nucleotides.[7]

A. Materials:

-

β-Nicotinamide adenine dinucleotide phosphate sodium salt (β-NADP+)

-

Sodium metaperiodate (NaIO₄)

-

Ethylene glycol

-

Sodium borohydride (NaBH₄) (optional, for quenching)

-

Diethylaminoethyl (DEAE) cellulose or Sephadex column

-

Reaction Buffer: 0.1 M Sodium acetate buffer, pH 4.5

-

Elution Buffer: Triethylammonium bicarbonate (TEAB) gradient (0 to 1.0 M)

B. Synthesis Procedure:

-

Dissolve β-NADP+ in the reaction buffer to a final concentration of 10-20 mM. Protect the solution from light by wrapping the reaction vessel in aluminum foil.

-

Chill the solution to 0-4°C in an ice bath.

-

Add a freshly prepared solution of NaIO₄ in the same buffer to the NADP+ solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of periodate is typically used.

-

Incubate the reaction in the dark on ice for 60-90 minutes. Monitor the reaction progress by UV spectroscopy if desired.

-

Quench the reaction to destroy excess periodate. This is critical to prevent non-specific oxidation of the target protein later. Add 1-2 molar equivalents of ethylene glycol relative to the initial periodate concentration and incubate for an additional 30 minutes on ice. Note: Simple washing protocols are sometimes preferred over glycol quenching to avoid potential side reactions.[8][13]

-

The resulting β-NADP-Dialdehyde solution can be used directly or purified.

C. Purification (Anion Exchange Chromatography):

-

Equilibrate a DEAE-cellulose column with the starting elution buffer (e.g., 10 mM TEAB, pH 7.5).

-

Load the quenched reaction mixture onto the column.

-

Wash the column with the starting buffer to remove unreacted ethylene glycol and salts.

-

Elute the product using a linear gradient of TEAB (e.g., 10 mM to 1.0 M). β-NADP-Dialdehyde will elute at a higher salt concentration than NADP+ due to the potential for partial phosphate hydrolysis and overall charge differences.

-

Collect fractions and monitor absorbance at 260 nm. Pool the fractions containing the product.

-

Lyophilize the pooled fractions to remove the volatile TEAB buffer. The resulting powder is the purified β-NADP-Dialdehyde.

D. Storage and Stability:

-

Store the lyophilized powder desiccated at -20°C or below.

-

Aqueous solutions should be prepared fresh. If short-term storage is necessary, store as frozen aliquots at -70°C.[14] Avoid repeated freeze-thaw cycles.[15]

Section 2: The Chemistry of the Dialdehyde Group

The reactivity of β-NADP-Dialdehyde is centered on the electrophilic nature of its two aldehyde carbonyl carbons. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.[16] These aldehydes readily react with strong nucleophiles, particularly the side chains of specific amino acid residues found in proteins.

Primary Reaction: Schiff Base Formation

The most common and significant reaction is the formation of a Schiff base (an imine) with primary amines, such as the ε-amino group of a lysine residue.[7]

Caption: Reaction of an aldehyde with a lysine residue.

This reaction is reversible and pH-dependent. The formation is favored under neutral to slightly alkaline conditions (pH 7.0-8.5), where a significant fraction of lysine residues are deprotonated and thus nucleophilic. The resulting Schiff base can be stabilized by reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), forming a stable, irreversible secondary amine linkage. This reduction step is crucial for permanently labeling the protein.

Other Nucleophilic Targets

While lysine is the most frequent target, other nucleophilic amino acid side chains can also react, particularly if they are located in a favorable position within the enzyme's binding site.

-

Cysteine: The thiol group of cysteine is a potent nucleophile and can form a hemithioacetal, which can lead to more complex adducts.

-

Histidine: The imidazole ring of histidine can also participate in Michael-type additions.[17]

The specificity of the reaction is largely dictated by the enzyme's binding pocket, which positions the reactive dialdehyde in close proximity to a specific nucleophilic residue.

Factors Influencing Reactivity

| Factor | Effect on Reactivity | Rationale & Causality |

| pH | Optimal around 7.0-8.5 | Balances the need for a deprotonated (nucleophilic) amine on lysine (pKa ~10.5) with the acid catalysis required for the dehydration step of Schiff base formation. Very high pH can lead to side reactions.[16] |

| Temperature | Increased rate at higher temps | Provides the necessary activation energy for the reaction. However, temperatures above 37-40°C risk protein denaturation. A common compromise is 25-37°C. |

| Buffer Composition | Avoid primary amine buffers | Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with the dialdehyde, reducing labeling efficiency. Use buffers like HEPES, MOPS, or phosphate.[18] |

| Concentration | Pseudo-first-order kinetics | At concentrations of β-NADP-Dialdehyde well above the enzyme concentration, the rate of inactivation will be proportional to the reagent concentration. |

Section 3: Application as an Affinity Label for NADP-Dependent Enzymes

The structural similarity of β-NADP-Dialdehyde to the natural coenzyme NADP+ makes it an excellent affinity label.[1][19] It first binds reversibly to the NADP+ binding site, forming a non-covalent enzyme-inhibitor complex (EI). Then, due to the high local concentration and favorable orientation of the dialdehyde group within the active site, the covalent reaction occurs, leading to irreversible inactivation.

Caption: Two-step mechanism of affinity labeling.

Case Study: Glutamate Dehydrogenase (GDH)

Bovine liver glutamate dehydrogenase is a well-studied example. The 2',3'-dialdehyde derivative of NADPH (oNADPH) was shown to act as a coenzyme for the GDH-catalyzed reaction.[6] Incubation of the enzyme with oNADPH resulted in the covalent incorporation of the molecule, leading to specific changes in the enzyme's regulatory properties. Notably, the modified enzyme was no longer inhibited by high concentrations of NADH and showed decreased sensitivity to GTP inhibition, indicating that the modification occurred at a specific regulatory NADH binding site, not the catalytic site.[6] This demonstrates the power of β-NADP-Dialdehyde to dissect the function of different nucleotide binding sites on a single enzyme.

Protocol: Affinity Labeling and Kinetic Analysis

This protocol provides a framework for testing β-NADP-Dialdehyde as an irreversible inhibitor of a target NADP-dependent enzyme.

A. Materials:

-

Purified target enzyme

-

β-NADP-Dialdehyde (freshly prepared or purified)

-

Substrates for the enzyme activity assay

-

Reaction Buffer: e.g., 50 mM HEPES, pH 7.5

-

Quenching/Reduction Solution: 10-20 mM Sodium borohydride (NaBH₄) in reaction buffer (prepare immediately before use)

-

Dialysis tubing or centrifugal ultrafiltration units

B. Experimental Workflow:

Caption: Workflow for enzyme inactivation and labeling.

C. Procedure:

-

Inactivation Reaction:

-

Set up a series of reactions in the chosen buffer (e.g., 50 mM HEPES, pH 7.5). Each tube should contain the target enzyme at a fixed concentration (e.g., 1-5 µM).

-

Include a control reaction with no inhibitor and a protection control containing a saturating concentration of the natural coenzyme (NADP+) or substrate, added before the inhibitor.

-

Initiate the reaction by adding varying concentrations of β-NADP-Dialdehyde to the experimental tubes.

-

Incubate all tubes at a constant temperature (e.g., 30°C).

-

-

Time-Course Analysis:

-

At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction tube.

-

Immediately dilute the aliquot into an assay mixture containing the enzyme's substrates to measure the residual enzymatic activity. The dilution should be large enough to stop the inactivation reaction.

-

Measure the rate of the reaction (e.g., by monitoring the change in absorbance at 340 nm for NADPH production/consumption).[20]

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percent remaining activity versus time.

-

A linear plot indicates pseudo-first-order kinetics. The negative slope of this line is the observed rate constant of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration. For a simple two-step mechanism, this plot may be hyperbolic, allowing for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

-

-

Confirmation of Covalent Labeling:

-

Take the reaction that shows significant inactivation.

-

Quench the reaction and reduce the Schiff base by adding a fresh solution of NaBH₄. Incubate for 30 minutes on ice.

-

Remove all non-covalently bound reagents by extensive dialysis or repeated buffer exchange using a centrifugal ultrafiltration unit.

-

Confirm the loss of activity in the dialyzed sample. The activity should not recover, confirming irreversible modification.

-

The labeled protein can then be analyzed by mass spectrometry to determine the stoichiometry of labeling and identify the specific amino acid residue(s) that were modified.

-

Conclusion

β-NADP-Dialdehyde is a potent and specific tool for the investigation of NADP-dependent enzymes. Its utility stems from the clever combination of a high-affinity guiding structure (the NADP core) and a moderately reactive chemical warhead (the dialdehyde group). This design ensures that the covalent reaction is directed primarily to the nucleotide-binding site. By carefully controlling experimental conditions and performing the appropriate controls, researchers can use this reagent to irreversibly inactivate enzymes, identify active-site residues, and functionally distinguish between different nucleotide-binding domains. This makes β-NADP-Dialdehyde an invaluable asset in the fields of enzymology, chemical biology, and rational drug design.

References

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved March 7, 2026, from [Link]

-

Flynn, T. G. (1982). Properties of the nicotinamide adenine dinucleotide phosphate-dependent aldehyde reductase from pig kidney. Amino acid composition, reactivity of cysteinyl residues, and stereochemistry of D-glyceraldehyde reduction. PubMed. Retrieved March 7, 2026, from [Link]

-

Poli, G., & Schaur, R. J. (2013, September 4). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. Frontiers in Physiology. Retrieved March 7, 2026, from [Link]

-

Velasco-García, R., et al. (1999). Steady-state kinetic mechanism of the NADP+- and NAD+-dependent reactions catalysed by betaine aldehyde dehydrogenase from Pseudomonas aeruginosa. Protein Science. Retrieved March 7, 2026, from [Link]

-

Bailey, J. M., & Colman, R. F. (1986, August 15). Reaction of the 2',3'-dialdehyde derivative of NADPH at a nucleotide site of bovine liver glutamate dehydrogenase. Journal of Biological Chemistry. Retrieved March 7, 2026, from [Link]

-

Grant, A. J., & Lerner, L. M. (1979). Dialdehydes derived from adenine nucleosides as substrates and inhibitors of adenosine aminohydrolase. Biochemistry. Retrieved March 7, 2026, from [Link]

-

Sirviö, J. A., et al. (2016). Periodate oxidation of cellulose to generate dialdehyde cellulose (DAC). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Haslinger, S., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Aalto Research Portal. Retrieved March 7, 2026, from [Link]

-

Zhang, L., et al. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. Polymers. Retrieved March 7, 2026, from [Link]

-

Colman, R. F. (1983). Affinity labels as probes for the study of the nucleotide binding site of enzymes. Ciencia e Cultura. Retrieved March 7, 2026, from [Link]

-

Al-Mokadem, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved March 7, 2026, from [Link]

-

Haslinger, S., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol. Carbohydrate Polymers. Retrieved March 7, 2026, from [Link]

-

P&K. (2026, February 28). Why NADP is Essential in the World of Biochemical Applications. Retrieved March 7, 2026, from [Link]

- Van Der Waal, J. C., et al. (2023). A production process for dialdehyde carbohydrates. Google Patents.

-

Taha, M. O., et al. (2015). Rehab of NAD(P)-dependent enzymes with NAD(P)-based inhibitors. Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

Lu, Y., et al. (2020). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Molecules. Retrieved March 7, 2026, from [Link]

-

Woenckhaus, C., et al. (1983). New reactive coenzyme analogues for affinity labeling of NAD+ and NADP+ dependent dehydrogenases. PubMed. Retrieved March 7, 2026, from [Link]

-

Kageyama, S., et al. (2022). Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. Scientific Reports. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 7). 12.4: Spectroscopic Properties of Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

-

Fritz, K. S., & Petersen, D. R. (2011). Bioactivation and Protein Modification Reactions of Unsaturated Aldehydes. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Petersen, D. R., & Doorn, J. A. (2004). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine. Retrieved March 7, 2026, from [Link]

-

Bednar, R. A., & Colman, R. F. (1983). Affinity labeling of nicotinamide adenine dinucleotide dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivative of adenosine 5'-diphosphate. PubMed. Retrieved March 7, 2026, from [Link]

-

Gritsenko, O. M., & Gromova, E. S. (1999). Dialdehyde-containing nucleic acids and their components: synthesis, properties and affinity modification of proteins. Russian Chemical Reviews. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved March 7, 2026, from [Link]

-

Bednar, R. A., & Colman, R. F. (1983). Affinity labeling of nicotinamide adenine dinucleotide-dependent isocitrate dehydrogenase by the 2',3'-dialdehyde derivative of adenosine 5'-diphosphate. Biochemistry. Retrieved March 7, 2026, from [Link]

-

Menzel, S., et al. (2018). β-Nicotinamide Adenine Dinucleotide (β-NAD) Inhibits ATP-Dependent IL-1β Release from Human Monocytic Cells. International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

-

Rakitina, T. V., et al. (2021). NADP-Dependent Aldehyde Dehydrogenase from Archaeon Pyrobaculum sp.1860: Structural and Functional Features. International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

-

Biellmann, J. F., et al. (1980). Affinity labeling of the Escherichia coli aspartate-beta-semialdehyde dehydrogenase with an alkylating coenzyme analogue. European Journal of Biochemistry. Retrieved March 7, 2026, from [Link]

-

Li, M., et al. (2024). Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering. MDPI. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinamide Adenine Dinucleotide Phosphate. PubChem. Retrieved March 7, 2026, from [Link]

-

Zhang, Y., et al. (2014). Study on physico-chemical properties of dialdehyde yam starch with different aldehyde group contents. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Chavez, J., et al. (2008). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Journal of Proteomics. Retrieved March 7, 2026, from [Link]

- ODA, K., et al. (2006). Method for improving storage stability of nadh or nadph or salt thereof. Google Patents.

-

Taylor & Francis. (n.d.). NADP – Knowledge and References. Retrieved March 7, 2026, from [Link]

Sources

- 1. Why NADP is Essential in the World of Biochemical Applications-P&K [p-kintl.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Nicotinamide Adenine Dinucleotide Phosphate | C21H25N7O17P3-3 | CID 15938972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Reaction of the 2',3'-dialdehyde derivative of NADPH at a nucleotide site of bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biologiachile.cl [biologiachile.cl]

- 8. research.abo.fi [research.abo.fi]

- 9. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.aalto.fi [research.aalto.fi]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Rehab of NAD(P)-dependent enzymes with NAD(P)-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NADP-Dependent Aldehyde Dehydrogenase from Archaeon Pyrobaculum sp.1860: Structural and Functional Features - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Researcher's Guide to Beta-NADP-Dialdehyde: From Synthesis to Application in Enzyme Kinetics and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymology and drug development, the ability to specifically probe and modulate the activity of target proteins is paramount. This guide provides a comprehensive overview of Beta-Nicotinamide Adenine Dinucleotide Phosphate, 2',3'-dialdehyde (β-NADP-Dialdehyde), a powerful and versatile tool for the investigation of NADP⁺-dependent enzymes. We will delve into its synthesis, core applications, detailed experimental protocols, and the critical interpretation of the data it generates, offering field-proven insights for both novice and experienced researchers.

Unveiling β-NADP-Dialdehyde: A Potent Affinity Label

β-NADP-Dialdehyde is a reactive analog of β-nicotinamide adenine dinucleotide phosphate (β-NADP⁺), a crucial coenzyme in a vast array of metabolic pathways.[1][2] The defining feature of this analog is the transformation of the ribose moiety's 2' and 3' hydroxyl groups into highly reactive aldehyde functionalities. This structural modification is achieved through a controlled periodate oxidation of the parent β-NADP⁺ molecule.[3][4]

The presence of these aldehyde groups bestows upon β-NADP-Dialdehyde its primary utility as an affinity label . Affinity labels are a class of irreversible inhibitors that initially bind non-covalently to the active site of an enzyme in a manner similar to the natural substrate or cofactor. Following this initial binding, a reactive group on the label forms a stable covalent bond with a nearby nucleophilic amino acid residue within the active site, leading to irreversible inactivation of the enzyme.[5][6][7] This targeted and irreversible inhibition makes β-NADP-Dialdehyde an invaluable tool for identifying and characterizing the active sites of NADP⁺-dependent enzymes.

Key Properties of β-NADP-Dialdehyde:

| Property | Description | Source |

| Alternate Name | β-Nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt | [3] |

| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃ | [3] |

| Molecular Weight | 741.39 g/mol (free acid basis) | [3] |

| CAS Number | 102281-43-6 | [3] |

Core Applications and Mechanistic Insights

The primary application of β-NADP-Dialdehyde lies in the affinity labeling of NADP⁺-dependent dehydrogenases .[5][8] This technique allows researchers to:

-